molecular formula C6H3BrN2OS B8514961 2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde

2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde

Cat. No.: B8514961
M. Wt: 231.07 g/mol
InChI Key: LZJJTFMLVBWCCA-UHFFFAOYSA-N
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Description

2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde is a useful research compound. Its molecular formula is C6H3BrN2OS and its molecular weight is 231.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H3BrN2OS

Molecular Weight

231.07 g/mol

IUPAC Name

2-bromoimidazo[5,1-b][1,3]thiazole-7-carbaldehyde

InChI

InChI=1S/C6H3BrN2OS/c7-5-1-9-3-8-4(2-10)6(9)11-5/h1-3H

InChI Key

LZJJTFMLVBWCCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C(N=CN21)C=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dimethylformamide (0.13 ml) and 0.15 ml of phosphorus oxychloride were added in that order to a solution of 300 mg of 2-bromoimidazo[5,1-b]thiazole in 3 ml of methylene chloride under an argon atmosphere, and the mixture was stirred at 80° C. for 6 hr. Water was added to the reaction mixture to stop the reaction, and the reaction mixture was adjusted to pH 10 by the addition of a 1 N aqueous sodium hydroxide solution. The reaction mixture was then extracted with ethyl acetate, and the organic layer was then washed with saturated brine and was dried over magnesium sulfate. The solvent was removed by evaporation, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:10) to give 223 mg of 2-bromo-7-formylimidazo[5,1-b]thiazole.
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0.13 mL
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0.15 mL
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300 mg
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3 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of ethyl 2-bromoimidazo[5,1-b] thiazole-7-carboxylate (84 mg, 0.31 mmol) in tetrahydrofuran (7 ml) was cooled to −50° C. A toluene solution of diisobutylaluminium hydride (1.01 M solution; 1.06 ml, 1.07 mmol) was added dropwise to the cooled solution, and the mixture was stirred at the same temperature for 15 min. After the completion of the reaction, a saturated aqueous potassium sodium tartrate solution was added thereto, and the mixture was stirred at room temperature for 1.5 hr and was extracted with ethyl acetate (7 ml×3). The organic layer was washed with saturated brine and was then dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate:methanol=60:1→30:1) to give 2-bromo-7-hydroxymethylimidazo[5,1-b]thiazole (44 mg, 61%) as a white solid and 2-bromoimidazo[5,1-b]thiazole-7-carbaldehyde (19 mg, 26%) as a white solid.
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84 mg
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7 mL
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Synthesis routes and methods IV

Procedure details

Dried 4A molecular sieves (40 mg) and tetra-n-propylammonium perruthenate (16 mg, 0.05 mmol) were added to a solution of 2-bromo-7-hydroxymethylimidazo[5,1-b]thiazole (53 mg, 0.23 mmol) and N-methylmorpholine-N-oxide (92 mg, 0.79 mmol) in dichloromethane (2 ml), and the mixture was stirred at room temperature for 3 days. The reaction solution was purified by column chromatography on silica gel (ethyl acetate:methanol=60:1) to give 2-bromoimidazo[5,1-b]thiazole-7-carbaldehyde (11 mg, 21%) as a white solid.
[Compound]
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4A
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16 mg
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catalyst
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53 mg
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92 mg
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2 mL
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Synthesis routes and methods V

Procedure details

A suspension of 2-bromo-7-hydroxymethylimidazo [5,1-b]thiazole (24 mg, 0.10 mmol) in dichloromethane (3.5 ml) was added to a solution of pyridinium dichromate (47 mg, 0.13 mmol) in dichloromethane (1.5 ml), and the mixture was stirred at room temperature for 5 hr. After the completion of the reaction, the reaction solution was diluted with ethyl acetate, 4A molecular sieves were added thereto, and the mixture was stirred at room temperature for 20 min. The procedure consisting of filtering the reaction mixture through Celite, adding ethyl acetate to the residue, stirring the mixture, and filtering the stirred mixture through Celite was repeated a few times. The filtrates were combined, and the solvent was removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate:methanol=60:1) to give 2-bromoimidazo[5,1-b]thiazole-7-carbaldehyde (11 mg, 47%) as a white solid.
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24 mg
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3.5 mL
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47 mg
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1.5 mL
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4A
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